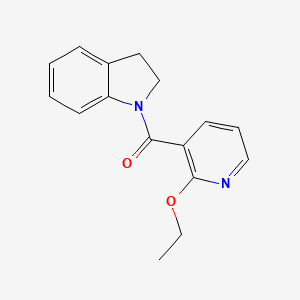
2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of Indole and Pyridine Rings: The final step involves coupling the indole and pyridine rings through a carbonyl group, typically using a Friedel-Crafts acylation reaction with appropriate reagents and conditions.
Analyse Chemischer Reaktionen
2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of new therapeutic agents.
Medicine: The compound has been investigated for its potential anticancer, antiviral, and antimicrobial activities, making it a promising candidate for pharmaceutical research.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone can be compared with other indole and pyridine derivatives:
Indole-3-acetic acid: A plant hormone with applications in agriculture.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Pyridine-2-carboxylic acid: A compound used in the synthesis of various pharmaceuticals and agrochemicals.
2,3-Diphenyl-1H-indole: A compound with analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its combined indole and pyridine structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-13(7-5-10-17-15)16(19)18-11-9-12-6-3-4-8-14(12)18/h3-8,10H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZMBCLKVGGZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-benzoylphenyl)-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide](/img/structure/B7672586.png)
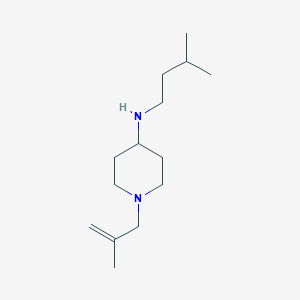
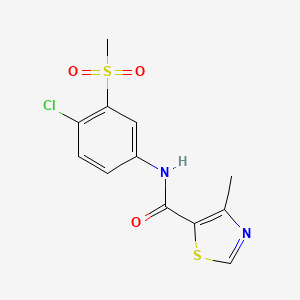
![4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methylsulfanyl]butanenitrile](/img/structure/B7672610.png)
![3-[(4-Chloro-3-fluorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7672622.png)
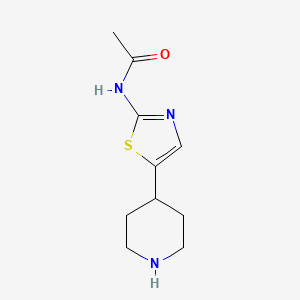
![4-[(2,5-Dichlorophenyl)methylsulfonyl]butanenitrile](/img/structure/B7672634.png)
![2-(5-fluoro-2-oxopyridin-1-yl)-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7672639.png)
![N-[3-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2,2-dimethylpropyl]-1,3-dimethylpyrrole-2-carboxamide](/img/structure/B7672642.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(thian-4-yl)urea](/img/structure/B7672652.png)
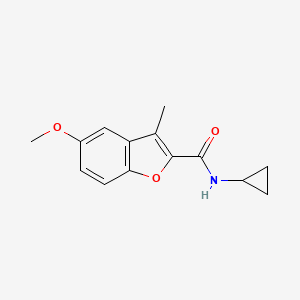
![2-(4-Fluorophenoxy)-1-[4-[(5-methylpyridin-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7672659.png)
![[1,1'-Biphenyl]-2,3',4'-triol](/img/structure/B7672671.png)
![1-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672684.png)
